molecular formula C15H20ClNO3 B8317955 [2-(4-Chloro-3-formyl-phenyl)-ethyl]-methyl-carbamic acid tert-butyl ester

[2-(4-Chloro-3-formyl-phenyl)-ethyl]-methyl-carbamic acid tert-butyl ester

Cat. No. B8317955
M. Wt: 297.78 g/mol
InChI Key: ONKPFHUORXWWHF-UHFFFAOYSA-N
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Patent
US07799805B2

Procedure details

NMO (607 mg, 4.35 mmol) was added to a sol. of [2-(4-chloro-3-hydroxymethyl-phenyl)-ethyl]-methyl-carbamic acid tert-butyl ester (435 mg, 1.45 mmol) in CH2Cl2 (30 mL). The mixture was stirred for 30 min, and tetrapropylammonium perrhutenate (51.0 mg, 0.145 mmol) was added. The mixture was stirred for 1 h, and was filtered over Celite. The filtrate was evaporated under reduced pressure. Purification of the crude by FC (CH2Cl2/MeOH 19:1) yielded the title compound (330 mg, 76%). LC-MS: tR=1.00 min.
Name
Quantity
607 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
51 mg
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CCOCC1.[C:9]([O:13][C:14](=[O:28])[N:15]([CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[C:21]([CH2:26][OH:27])[CH:20]=1)[CH3:16])([CH3:12])([CH3:11])[CH3:10].C([N+](CCC)(CCC)CCC)CC>C(Cl)Cl>[C:9]([O:13][C:14](=[O:28])[N:15]([CH2:17][CH2:18][C:19]1[CH:24]=[CH:23][C:22]([Cl:25])=[C:21]([CH:26]=[O:27])[CH:20]=1)[CH3:16])([CH3:12])([CH3:10])[CH3:11]

Inputs

Step One
Name
Quantity
607 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
435 mg
Type
reactant
Smiles
C(C)(C)(C)OC(N(C)CCC1=CC(=C(C=C1)Cl)CO)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
51 mg
Type
reactant
Smiles
C(CC)[N+](CCC)(CCC)CCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered over Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC (CH2Cl2/MeOH 19:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)CCC1=CC(=C(C=C1)Cl)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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